molecular formula C7H10N2O B1594600 3-Isopropyl-(1H)-pyrazin-2-one CAS No. 25680-59-5

3-Isopropyl-(1H)-pyrazin-2-one

Cat. No. B1594600
CAS RN: 25680-59-5
M. Wt: 138.17 g/mol
InChI Key: DZWQRZCJQHBJRI-UHFFFAOYSA-N
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Description

3-Isopropyl-(1H)-pyrazin-2-one is a chemical compound . It is also known as Bentazone . It is often used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

The synthesis of 3(5)-aminopyrazoles, which are largely explored as precursors in the synthesis of condensed heterocyclic systems, is usually carried out by incorporating the NH2 group in the synthons rather than functionalization of the pre-built pyrazole .


Molecular Structure Analysis

The molecular structure of 3-Isopropyl-(1H)-pyrazin-2-one is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

Pyrazoles, including 3-Isopropyl-(1H)-pyrazin-2-one, are known to exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Isopropyl-(1H)-pyrazin-2-one include a molecular weight of 110.16 g/mol, an XLogP3-AA of 1.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 .

Scientific Research Applications

Multicomponent Assembly and Chemical Diversity

A pivotal study highlights an expedient and concise Ugi-based approach for the rapid assembly of pyrazin-2(1H)-one-based frameworks, showcasing skeletal, functional, and stereochemical diversity. This methodology leverages readily available commercial reagents to reconcile structural complexity with operational simplicity, providing an efficient route for the synthesis of diverse chemotypes. The approach is praised for its high bond-forming efficiency and structure and step economies, underscoring its potential for time- and cost-effective synthesis in various scientific research contexts (Azuaje et al., 2013).

Synthesis and Characterization Techniques

Research elaborates on a synthetic route for the preparation of 2-methoxy-3-alkylprazines, indicating the production of 3-alkyl-1-methyl-1H-pyrazin-2-ones instead of the intended products. This study provides insights into the chemical difference between these compounds, supported by gas chromatographic retention indices and nuclear magnetic resonance experiments. The work presents comprehensive spectroscopic and chromatographic data, essential for future characterization of pyrazin-2(1H)-one derivatives and their applications in scientific research (Schmarr et al., 2011).

Applications in Organic Light-Emitting Diodes (OLEDs)

A study introduces 3-(1H-Pyrazol-1-yl)pyridine as an electron-transporting unit for constructing bipolar host materials in phosphorescent organic light-emitting diodes (PhOLEDs). By varying the linking mode between the electron-transporting unit and the hole-transporting carbazole, researchers were able to fine-tune the optoelectronic parameters of the materials. The resulting blue and green PhOLEDs exhibited high efficiencies and low roll-off, demonstrating the significant potential of pyrazin-2(1H)-one derivatives in developing advanced materials for OLED applications (Li et al., 2016).

Medicinal Chemistry and Drug Development

Pyrazin-2(1H)-ones have been identified as leads for the development of potent adenosine triphosphate (ATP) competitive protein kinase inhibitors, with significant implications as anti-cancer drugs. Originating from hamacanthins (deep-sea marine sponge alkaloids), the pyrazin-2(1H)-one scaffold was recognized for its core binding motif in the ATP pocket of receptor tyrosine kinases, validated drug targets for treating neoplastic diseases. This research underscores the potential of pyrazin-2(1H)-one derivatives in medicinal chemistry, offering a promising avenue for the development of new therapeutic agents (Pinchuk et al., 2013).

Safety And Hazards

Bentazone, also known as 3-Isopropyl-(1H)-pyrazin-2-one, has been associated with genotoxicity and physiological disorders in non-targeted plants .

Future Directions

Novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show with satisfactory efficacy and safety profiles .

properties

IUPAC Name

3-propan-2-yl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(2)6-7(10)9-4-3-8-6/h3-5H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWQRZCJQHBJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180381
Record name 3-Isopropyl-(1H)-pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropyl-(1H)-pyrazin-2-one

CAS RN

25680-59-5
Record name 3-(1-Methylethyl)-2(1H)-pyrazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25680-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isopropyl-(1H)-pyrazin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025680595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isopropyl-(1H)-pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-isopropyl-(1H)-pyrazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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